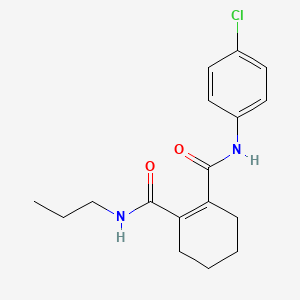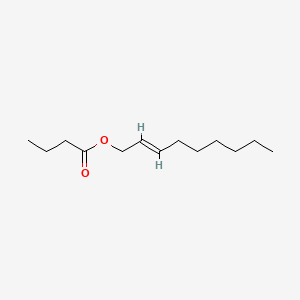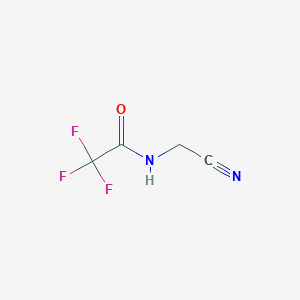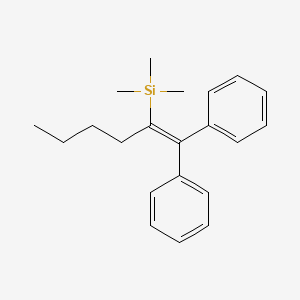
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C21H28Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 1,1-diphenylhex-1-en-2-yl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane typically involves the reaction of 1,1-diphenylhex-1-en-2-yl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the introduction of silicon-containing groups into organic molecules. This is particularly useful in the synthesis of complex organic compounds and materials.
Biology: The compound is used in the development of silicon-based biomaterials and as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of (1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, making the compound reactive towards electrophiles. This property is exploited in various chemical reactions, where the silicon atom acts as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Diphenylmethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Uniqueness
(1,1-Diphenylhex-1-en-2-yl)(trimethyl)silane is unique due to its combination of a 1,1-diphenylhex-1-en-2-yl group and a trimethylsilyl group. This combination imparts specific reactivity and stability to the compound, making it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
71814-13-6 |
|---|---|
Formule moléculaire |
C21H28Si |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1,1-diphenylhex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C21H28Si/c1-5-6-17-20(22(2,3)4)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3 |
Clé InChI |
PMIZWACHYYTYSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



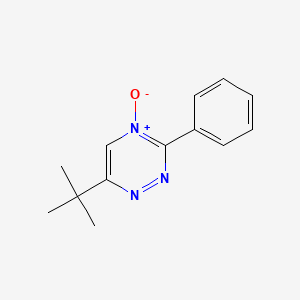
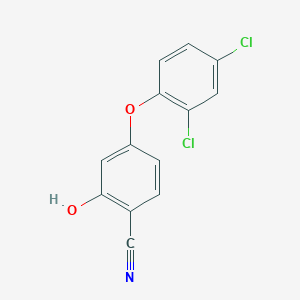
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)

